![molecular formula C10H11N3O B130576 2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 143993-12-8](/img/structure/B130576.png)

2-[(methylamino)methyl]quinazolin-4(3H)-one

Vue d'ensemble

Description

Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties. The compound 2-[(methylamino)methyl]quinazolin-4(3H)-one is a derivative of quinazolinone, which has been studied for its potential in various biological applications, including antiviral, antibacterial, and anticancer activities .

Synthesis Analysis

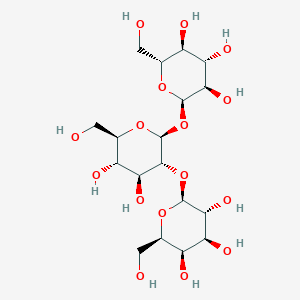

The synthesis of quinazolin-4(3H)-ones can be achieved through several methods. One approach involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid, which can be further modified to incorporate additional functionalities . Another method utilizes a microwave-assisted technique to rapidly synthesize 2,3-disubstituted quinazolin-4(3H)-ones, which has been applied to create compounds with antiviral properties . A catalyst-free synthesis using formamide as an ammonia precursor and PEG-400 as a solvent has also been developed, leading to various 2-substituted quinazolin-4(3H)-one derivatives . Additionally, a green process involving microwave-assisted reactions has been used to synthesize 3-amino-2-methyl-quinazolin-4(3H)-ones .

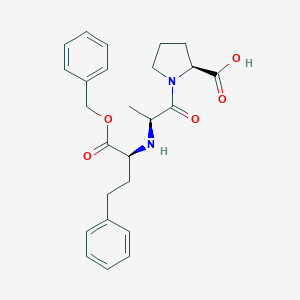

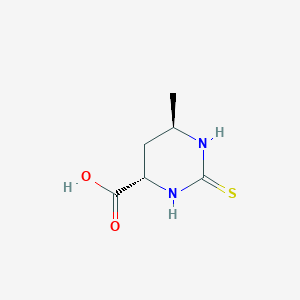

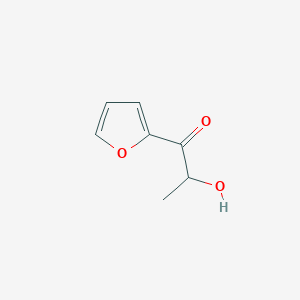

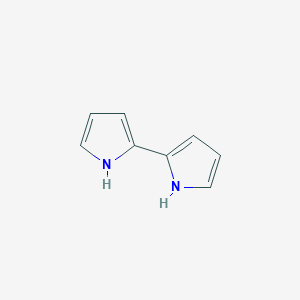

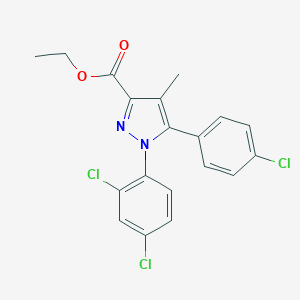

Molecular Structure Analysis

The molecular structure of quinazolin-4(3H)-ones is characterized by a bicyclic system containing a benzene ring fused to a pyrimidine ring. The presence of substituents on the quinazolinone core can significantly influence the compound's biological activity and interaction with biological targets . Spectral analysis techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS are commonly used to confirm the structures of synthesized quinazolinones .

Chemical Reactions Analysis

Quinazolin-4(3H)-ones can undergo various chemical reactions to introduce different substituents, which can alter their biological activity. For instance, the amino group of 3-amino-2-methyl-quinazolin-4(3H)-one can be condensed with formaldehyde and amines to yield novel derivatives with antimicrobial properties . Schiff bases can also be formed by condensing 3-amino-2-methyl quinazolin-4(3H)-ones with aromatic aldehydes, leading to compounds with significant antibacterial and antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolin-4(3H)-ones, such as melting points and solubility, are influenced by the nature of the substituents on the quinazolinone ring. These properties are crucial for the compound's bioavailability and pharmacokinetics. The introduction of electron-withdrawing or electron-donating groups can also affect the compound's reactivity and stability .

Applications De Recherche Scientifique

Field of Application: Medicinal Chemistry

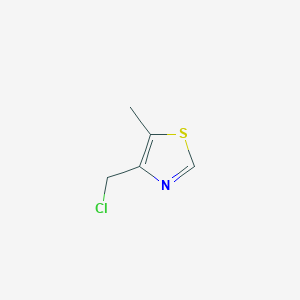

- This compound has been used in the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .

- The synthesized compounds were designed to develop novel antimicrobial agents .

Method of Application

- The compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .

- The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .

Results and Outcomes

- The in vitro antimicrobial activity of all synthesized compounds were screened in terms of MIC values against selected strains of Gram-negative and Gram-positive bacteria and two fungal strains .

- Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs .

- The synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .

- Structure–activity relationship revealed that the presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .

Orientations Futures

Propriétés

IUPAC Name |

2-(methylaminomethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9/h2-5,11H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLEOHAYHKRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368461 | |

| Record name | 2-[(Methylamino)methyl]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(methylamino)methyl]quinazolin-4(3H)-one | |

CAS RN |

143993-12-8 | |

| Record name | 2-[(Methylamino)methyl]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methylamino)methyl]-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

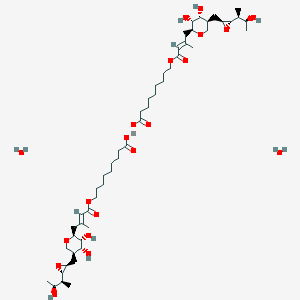

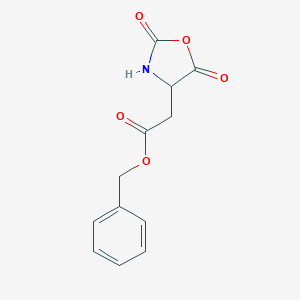

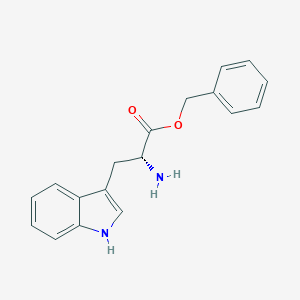

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.